molecular formula C7H5ClINO2 B13973775 Methyl 4-chloro-5-iodonicotinate

Methyl 4-chloro-5-iodonicotinate

Cat. No.: B13973775
M. Wt: 297.48 g/mol
InChI Key: HKOOAOLVNSCRSN-UHFFFAOYSA-N
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Description

Methyl 4-chloro-5-iodonicotinate: is a chemical compound with the molecular formula C7H5ClINO2 and a molecular weight of 297.48 g/mol It is a derivative of nicotinic acid and contains both chlorine and iodine substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-5-iodonicotinate typically involves the iodination and chlorination of nicotinic acid derivatives. One common method is the reaction of 4-chloronicotinic acid with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include the use of solvents such as acetic acid and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloro-5-iodonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

Chemistry: Methyl 4-chloro-5-iodonicotinate is used as a building block in organic synthesis.

Biology and Medicine: In biological research, this compound is used to study the effects of halogenated nicotinic acid derivatives on biological systems.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials science. Its reactivity makes it a valuable intermediate in the synthesis of various functional materials .

Mechanism of Action

The mechanism of action of Methyl 4-chloro-5-iodonicotinate involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine and iodine atoms can influence the compound’s binding affinity and specificity. For example, it may act as an inhibitor or activator of certain enzymes by binding to their active sites and altering their activity .

Properties

Molecular Formula

C7H5ClINO2

Molecular Weight

297.48 g/mol

IUPAC Name

methyl 4-chloro-5-iodopyridine-3-carboxylate

InChI

InChI=1S/C7H5ClINO2/c1-12-7(11)4-2-10-3-5(9)6(4)8/h2-3H,1H3

InChI Key

HKOOAOLVNSCRSN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=CC(=C1Cl)I

Origin of Product

United States

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